2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a chlorophenyl group at position 4, a methoxyphenyl group at position 5, and a sulfanyl-acetamide moiety at position 2. The acetamide is further substituted with a 3-fluoro-4-methylphenyl group, which introduces steric and electronic effects critical for biological interactions . The triazole core is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking, often targeting enzymes like 5-lipoxygenase-activating protein (FLAP) or kinases . The compound’s molecular weight (calculated via ChemSpider data) and substituent arrangement suggest moderate lipophilicity, balancing membrane permeability and solubility .
Properties
Molecular Formula |
C24H20ClFN4O2S |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H20ClFN4O2S/c1-15-3-8-18(13-21(15)26)27-22(31)14-33-24-29-28-23(16-4-11-20(32-2)12-5-16)30(24)19-9-6-17(25)7-10-19/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
FOONCIILJUDLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, while the fluoro-methylphenyl group is added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit potent antimicrobial activity against a variety of pathogens. For instance:
- Antibacterial Properties : Several triazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compound's structure allows it to act as a potent inhibitor of bacterial growth, with Minimum Inhibitory Concentrations (MICs) often lower than those of standard antibiotics .
- Antifungal Activity : Triazoles are well-known antifungal agents. Compounds similar to 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide have been evaluated for their efficacy against various fungal infections, showing promising results comparable to established antifungal treatments .
Anticancer Potential
The anticancer properties of triazole derivatives are under extensive investigation. They have been found to inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest and Apoptosis Induction : Research indicates that certain triazole compounds can induce apoptosis in cancer cells via modulation of apoptotic pathways. This is particularly relevant for compounds targeting breast cancer and leukemia cells .
Anti-inflammatory Effects
Triazoles also exhibit anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing or donating groups on the phenyl rings significantly affects biological activity. For instance, halogen substitutions often enhance antimicrobial potency due to increased lipophilicity and improved binding to target enzymes .
- Hybridization with Other Pharmacophores : Compounds that combine the triazole moiety with other active pharmacophores have shown enhanced activity profiles. This hybridization approach is being explored for developing novel therapeutics with improved selectivity and reduced side effects .
Case Studies
Several studies highlight the effectiveness of triazole derivatives in clinical settings:
- Clinical Trials : Various triazole-based compounds are currently undergoing clinical trials for their antifungal and anticancer properties. Results indicate improved outcomes compared to traditional therapies.
- In Vitro Studies : Laboratory studies confirm the broad-spectrum antimicrobial activity of triazole derivatives against resistant strains of bacteria and fungi. For example, compounds similar to this compound demonstrated MIC values significantly lower than those of existing antibiotics .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and aromatic groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Triazole Core Modifications
- Compound 6r (): Structure: 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole Key Difference: Replaces the acetamide with a benzothiazole group.
- Compound 11 (): Structure: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide Key Difference: Nitro group at the phenyl ring. Impact: The strong electron-withdrawing nitro group may reduce metabolic stability compared to the target compound’s fluorine substituent, which offers milder electron withdrawal and improved pharmacokinetics .
Acetamide Side Chain Variations
N-(3-Methylphenyl) Analogue () :
- Structure: 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)Acetamide
- Key Difference: Lacks the fluorine atom present in the target compound.
- Impact: Fluorine’s electronegativity enhances binding via dipole interactions and may improve metabolic resistance compared to the methyl group .
Table 1: Key Properties of Selected Analogues
*LogP estimated using fragment-based methods.
Mechanistic Insights
- Electronic Effects : The 3-fluoro-4-methylphenyl group in the target compound provides a balance of electron withdrawal (fluorine) and steric bulk (methyl), optimizing interactions with hydrophobic enzyme pockets while maintaining solubility .
- Synthetic Feasibility : High yields (>90%) for triazole derivatives in suggest efficient synthetic routes for analogues, though the target compound’s fluorinated acetamide may require specialized reagents .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 893726-54-0) is a member of the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.86 g/mol. The structure features a triazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN5O2S |
| Molecular Weight | 389.86 g/mol |
| CAS Number | 893726-54-0 |
The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes and interact with cellular targets. For instance, triazoles have been shown to inhibit cytochrome P450 enzymes involved in sterol biosynthesis, leading to antifungal effects by disrupting membrane integrity in fungal pathogens .
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For example, several studies have demonstrated that triazole derivatives possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related triazole compounds range from 0.046 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- In vitro studies have shown that the compound exhibits comparable or superior activity against resistant strains compared to standard antibiotics .
Antifungal Activity
Triazoles are well-known for their antifungal properties, primarily through the inhibition of ergosterol synthesis in fungi. The compound's structural features suggest potential effectiveness against fungal infections, particularly those caused by Candida species .
Anticancer Activity
Emerging research highlights the anticancer potential of triazole derivatives. In vitro studies have shown that compounds similar to the one can induce cytotoxic effects in various cancer cell lines:
- Cytotoxicity Assays : The compound was evaluated against several cancer cell lines (e.g., A375 melanoma and MCF-7 breast cancer cells), demonstrating significant inhibition of cell viability at concentrations as low as 75 µM .
- Mechanistic Insights : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Antimicrobial Efficacy : A study assessed a series of triazole derivatives against E. coli and Klebsiella pneumoniae, revealing that modifications in the phenyl rings substantially influenced antimicrobial activity, with some derivatives showing up to 16 times higher potency than standard treatments .
- Anticancer Properties : Another investigation focused on a related triazole derivative's impact on colorectal cancer cells, indicating a dose-dependent inhibition of cell growth and suggesting potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
